Diethyl octylmalonate
Overview
Description
Diethyl octylmalonate is an organic compound with the molecular formula C15H28O4. It is a diethyl ester of octylmalonic acid, characterized by its clear, colorless liquid form. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl octylmalonate can be synthesized through the alkylation of diethyl malonate with octyl halides. The reaction typically involves the use of sodium ethoxide as a base in an ethanol solvent. The process can be summarized as follows:
- Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.
- Diethyl malonate is added to the sodium ethoxide solution, forming the sodium salt of diethyl malonate.
- Octyl bromide is then added to the mixture, resulting in the formation of this compound through nucleophilic substitution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl octylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: Acidic or basic hydrolysis of this compound yields octylmalonic acid and ethanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form octyl acetate.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide, octyl bromide, ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Decarboxylation: Heat, typically around 150-200°C.
Major Products:
Alkylation: Higher alkylated malonates.
Hydrolysis: Octylmalonic acid, ethanol.
Decarboxylation: Octyl acetate.
Scientific Research Applications
Diethyl octylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of diethyl octylmalonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions, where the methylene group between the ester groups acts as a nucleophile.
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, often used interchangeably with diethyl malonate in organic synthesis.
Diethyl butylmalonate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
Uniqueness: Diethyl octylmalonate is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .
Biological Activity
Diethyl octylmalonate (DEOM) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of DEOM's effects on biological systems.
This compound is classified as a malonate ester, with the molecular formula and a molar mass of 284.39 g/mol. Its structure consists of two ethyl groups and an octyl chain attached to a malonate backbone, which contributes to its lipophilicity and potential interactions with biological membranes.
Research has indicated that DEOM may exert its biological effects through several mechanisms:
- Inhibition of Mitochondrial Function : DEOM has been shown to inhibit mitochondrial succinate transport, leading to the accumulation of succinate within cells. This disruption can affect cellular respiration and energy production, which may have implications in metabolic diseases and cancer treatment .
- Antioxidant Activity : Some studies suggest that DEOM may possess antioxidant properties, potentially mitigating oxidative stress in various cellular contexts. The specific pathways through which DEOM acts as an antioxidant are still under investigation .
- Modulation of Immune Responses : DEOM has been implicated in modulating immune responses, particularly in the context of inflammation. Its effects on metabolic pathways in immune cells may influence their polarization and function during inflammatory responses .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
-
Mitochondrial Dysfunction in Disease Models :
A study demonstrated that DEOM's inhibition of mitochondrial succinate transport led to increased levels of reactive oxygen species (ROS) in macrophages infected with Mycobacterium tuberculosis. This suggests that DEOM could play a role in exacerbating oxidative stress during infections, highlighting its dual role as both a potential therapeutic agent and a compound that may contribute to pathology under certain conditions . -
Effects on Immune Cell Metabolism :
Research involving human mesenchymal stem cells (hMSCs) indicated that treatment with DEOM altered their metabolic profile, enhancing indoleamine 2,3-dioxygenase (IDO) production under hypoxic conditions. This finding points to the compound's potential in modulating immune responses through metabolic reprogramming, which could have therapeutic implications in immunotherapy . -
Antioxidant Studies :
In vitro studies have suggested that DEOM may exhibit antioxidant properties by scavenging free radicals and reducing lipid peroxidation. These effects could be beneficial in protecting against oxidative damage in various cellular models .
Properties
IUPAC Name |
diethyl 2-octylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYBVYGISZANLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291209 | |
Record name | Diethyl octylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472-85-1 | |
Record name | Diethyl octylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl octylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.